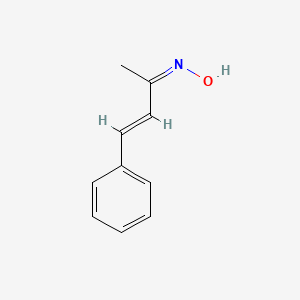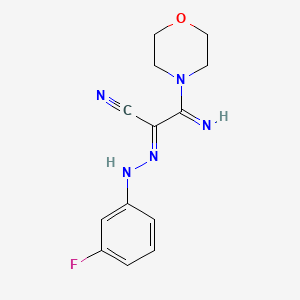![molecular formula C22H24ClN3O3S2 B15008669 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15008669.png)
3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that features a thiazole ring, a pyrrolidine sulfonyl group, and a chlorophenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the thiazole intermediate with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Chlorophenyl Imino Group: The chlorophenyl imino group is introduced through a condensation reaction between the thiazole intermediate and 4-chlorobenzaldehyde under acidic conditions.
Final Assembly: The final step involves the coupling of the intermediate with 3-chloropropanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydroxyl group.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products include sulfoxides, sulfones, and carboxylic acids.
Reduction: Products include amines and alcohols.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as stability, reactivity, and functionality.
Mécanisme D'action
The mechanism of action of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is likely to involve interactions with specific molecular targets such as enzymes, receptors, and proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would need to be elucidated through further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and prolinol, share some structural similarities and biological activities.
Thiazole Derivatives:
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorophenylthiazoles, have similar chemical properties and reactivity.
Uniqueness
What sets 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL apart is its unique combination of these structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C22H24ClN3O3S2 |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
3-[2-(4-chlorophenyl)imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C22H24ClN3O3S2/c23-18-6-8-19(9-7-18)24-22-26(14-3-15-27)21(16-30-22)17-4-10-20(11-5-17)31(28,29)25-12-1-2-13-25/h4-11,16,27H,1-3,12-15H2 |
Clé InChI |
VYQCZPJCSMLJNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)Cl)N3CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B15008591.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008593.png)

![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide](/img/structure/B15008605.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008608.png)
![[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] acetate](/img/structure/B15008624.png)
![3-methyl-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008645.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008651.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B15008659.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15008661.png)
![5-Benzyl-3-(2,4-dihydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15008668.png)

![Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15008679.png)

